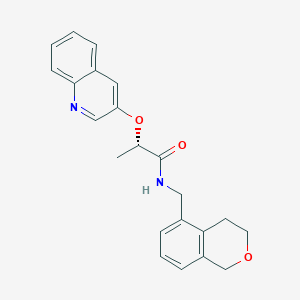
(2S)-N-(3,4-dihydro-1H-isochromen-5-ylmethyl)-2-quinolin-3-yloxypropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-N-(3,4-dihydro-1H-isochromen-5-ylmethyl)-2-quinolin-3-yloxypropanamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of (2S)-N-(3,4-dihydro-1H-isochromen-5-ylmethyl)-2-quinolin-3-yloxypropanamide involves the inhibition of PARP-1, which leads to the accumulation of DNA damage and ultimately cell death. This mechanism has potential applications in cancer therapy, as cancer cells are more reliant on PARP-1 for DNA repair than normal cells.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits potent activity against various cancer cell lines, including breast, ovarian, and prostate cancer. It has also been found to exhibit neuroprotective effects in models of neurodegenerative diseases, such as Parkinson's and Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (2S)-N-(3,4-dihydro-1H-isochromen-5-ylmethyl)-2-quinolin-3-yloxypropanamide in lab experiments is its potent and selective inhibition of PARP-1, which allows for the study of PARP-1 signaling pathways in various biological processes. However, one limitation is the potential for off-target effects, as PARP-1 is involved in various cellular processes beyond DNA repair.
Zukünftige Richtungen
For research on (2S)-N-(3,4-dihydro-1H-isochromen-5-ylmethyl)-2-quinolin-3-yloxypropanamide include the development of more potent and selective PARP-1 inhibitors, the investigation of its potential applications in combination with other cancer therapies, and the exploration of its neuroprotective effects in animal models of neurodegenerative diseases. Additionally, the potential for off-target effects should be further investigated in order to fully understand the mechanism of action of this compound.
Synthesemethoden
The synthesis of (2S)-N-(3,4-dihydro-1H-isochromen-5-ylmethyl)-2-quinolin-3-yloxypropanamide involves the reaction of 3,4-dihydroisocoumarin with 2-amino-3-chloro-quinoline in the presence of triethylamine and acetic anhydride. The resulting product is then treated with (S)-2-(2,2,2-trifluoroacetyl)amino-3-(4-hydroxyphenyl)propanoic acid to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
(2S)-N-(3,4-dihydro-1H-isochromen-5-ylmethyl)-2-quinolin-3-yloxypropanamide has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. It has been found to exhibit promising activity as a potent and selective inhibitor of the enzyme poly(ADP-ribose) polymerase-1 (PARP-1), which is involved in DNA repair and cellular stress responses.
Eigenschaften
IUPAC Name |
(2S)-N-(3,4-dihydro-1H-isochromen-5-ylmethyl)-2-quinolin-3-yloxypropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3/c1-15(27-19-11-16-5-2-3-8-21(16)23-13-19)22(25)24-12-17-6-4-7-18-14-26-10-9-20(17)18/h2-8,11,13,15H,9-10,12,14H2,1H3,(H,24,25)/t15-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFBPEIWXFONZMG-HNNXBMFYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC=CC2=C1CCOC2)OC3=CC4=CC=CC=C4N=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NCC1=CC=CC2=C1CCOC2)OC3=CC4=CC=CC=C4N=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(ethylsulfanylmethyl)-N-[(2S,3R)-2-phenyloxolan-3-yl]-1,2-oxazole-3-carboxamide](/img/structure/B7343914.png)
![N-[(2S,3R)-2-(4-chlorophenyl)oxolan-3-yl]-2-[4-(tetrazol-1-yl)phenyl]acetamide](/img/structure/B7343918.png)
![N-[(3R,4R)-4-hydroxyoxolan-3-yl]-1-(3-methylphenyl)benzimidazole-5-carboxamide](/img/structure/B7343940.png)
![N-[(2S,3R)-2-(3,4-difluorophenyl)oxolan-3-yl]-3,5-dimethylpyridine-2-carboxamide](/img/structure/B7343948.png)
![(3S)-3-[2-(4-methylsulfanylpiperidin-1-yl)-2-oxoethyl]-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione](/img/structure/B7343954.png)
![[(2R,4R)-4-hydroxy-2-methylpiperidin-1-yl]-[1-(2-phenylethyl)triazol-4-yl]methanone](/img/structure/B7343955.png)
![N-[(3-aminocyclobutyl)methyl]-2-oxo-3-propan-2-yl-1H-benzimidazole-5-carboxamide](/img/structure/B7343971.png)
![(1R,2S)-N-[4-(4-methylpiperazin-1-yl)pyridin-2-yl]-2-(oxan-4-yl)cyclopropane-1-carboxamide](/img/structure/B7343979.png)
![1-[4-(2-fluorophenoxy)piperidin-1-yl]-2-[(1S,2R)-2-hydroxycyclohexyl]ethanone](/img/structure/B7343983.png)
![N-[[(2R,3S)-2-(4-fluorophenyl)oxolan-3-yl]methyl]-3-(methylsulfanylmethyl)pyridine-2-carboxamide](/img/structure/B7343986.png)
![3-ethyl-2,4-dioxo-N-[[(2R,3S)-2-phenyloxolan-3-yl]methyl]-1H-quinazoline-7-carboxamide](/img/structure/B7343997.png)
![N-[4-[(3R)-3-(trifluoromethyl)piperidine-1-carbonyl]pyridin-2-yl]cyclopropanecarboxamide](/img/structure/B7343999.png)
![N-[(1S,2S)-2-hydroxycyclopentyl]-4-[(4-methyl-1,3-thiazol-2-yl)amino]benzamide](/img/structure/B7344001.png)
![3-fluoro-N-[(1S,2S)-2-hydroxycyclopentyl]-4-pyridin-4-ylbenzamide](/img/structure/B7344009.png)